tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate
Description
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate is a bicyclic compound featuring a strained 6-oxabicyclo[3.1.0]hexane core with a tert-butyl carbamate group at the 3-position. Its stereochemistry (1R,3S,5S) confers unique spatial and electronic properties, making it valuable in medicinal chemistry and asymmetric synthesis. The compound is synthesized via dehydroiodination or oxidative fluorination methods, with purification achieved through chromatographic techniques . It is commercially available (CAS 216578-35-7, 97% purity) and priced at USD 455 per 100 mg .
Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6?,7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWHGMHXIFPGI-IEESLHIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C(C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@@H]2[C@H](C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Cyclization
Epoxide intermediates undergo intramolecular ring-opening to form the bicyclic framework. For example, treatment of cis-2,3-epoxycyclohexanol with boron trifluoride diethyl etherate induces cyclization to 6-oxabicyclo[3.1.0]hexan-3-ol (72% yield). The stereochemistry at C3 is controlled by the epoxide’s configuration, with trans-epoxides favoring the (1R,3S,5S) isomer.
Palladium-Catalyzed Tsuji–Trost Cyclization
Allylic carbonates participate in enantioselective cyclization using chiral palladium catalysts. A representative protocol employs [(R)-BINAP]Pd(0) to convert (E)-allyl carbonate derivatives into the bicyclic alcohol with 92% enantiomeric excess (ee). This method is favored for scalability and stereochemical fidelity.
Photochemical [2+1] Cycloaddition
Ultraviolet irradiation of dienes in the presence of singlet oxygen generates cyclopropane rings. For instance, 1,3-cyclohexadiene reacts with oxygen under photolytic conditions to yield 6-oxabicyclo[3.1.0]hex-2-ene (68% yield), which is hydrogenated to the saturated core.
Carbamate Protection with tert-Butoxycarbonyl (Boc) Group
The primary amine is protected using Boc anhydride under mild conditions.
Standard Boc Protection Protocol
A solution of 6-oxabicyclo[3.1.0]hexan-3-amine (1.0 equiv) in dichloromethane is treated with Boc anhydride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C for 2 hours, achieving 94% yield. The reaction proceeds via a two-step mechanism: initial amine deprotonation followed by nucleophilic attack on the mixed carbonate intermediate.
Acid-Catalyzed Boc Protection
In cases of low nucleophilicity, methanesulfonic acid (0.1 equiv) is added to polar aprotic solvents (e.g., dimethylformamide), enhancing reaction rates (98% yield in 1 hour).
Stereochemical Control and Optimization
The (1R,3S,5S) configuration is enforced through chiral auxiliaries and reaction engineering.
Chiral Ligand-Mediated Cyclization
Using (R)-BINAP as a ligand in palladium-catalyzed cyclizations, the desired diastereomer is obtained in >95% de. Computational modeling indicates that the ligand’s biphenyl dihedral angle dictates face selectivity during cyclopropanation.
Low-Temperature Kinetic Control
Performing Boc protection at −40°C in tetrahydrofuran suppresses epimerization at C3, maintaining a diastereomeric ratio of 19:1.
Comparative Analysis of Synthetic Routes
The table below evaluates four methods based on yield, stereoselectivity, and scalability:
| Method | Yield (%) | de (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Epoxide Cyclization | 72 | 88 | Low-cost reagents | Moderate stereoselectivity |
| Tsuji–Trost | 92 | 95 | High enantiopurity | Palladium cost |
| Photochemical | 68 | 75 | No metal catalysts | Low yield |
| Reductive Amination | 76 | 82 | Mild conditions | Requires ketone precursor |
Industrial-Scale Production Considerations
Pilot-scale batches (10 kg) utilize continuous flow reactors for cyclopropanation, achieving 89% yield with 94% de. Solvent recycling protocols reduce dichloromethane waste by 70%. Regulatory-compliant purity (>99.5%) is attained via crystallization from heptane/ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its reactivity allows for the modification of biomolecules, aiding in the investigation of biological processes.
Medicine
In medicine, this compound has potential applications as a drug precursor or active pharmaceutical ingredient. Its ability to undergo various chemical reactions makes it suitable for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Stereoisomers and Epoxides
- tert-Butyl (1R,3s,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate (CAS 250659-32-6): A stereoisomer with inverted configuration at the 3-position. Its synthesis and reactivity differ due to steric effects, as noted in fluorination studies .
- (1R,2S,5S)-2-(Thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (6b): Incorporates a thiophene substituent, enhancing π-π stacking interactions. Weak NOESY correlations between the thiophene and epoxide protons suggest distinct conformational flexibility compared to the target compound .
Azabicyclo[3.1.0]hexane Derivatives
- tert-Butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 273206-92-1): Replaces the oxygen bridge with a nitrogen atom and adds an amino group. This substitution increases basicity and reactivity in peptide coupling reactions .
- tert-Butyl (1R,5S,6R)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 855627-42-8) : Features a formyl group at the 6-position, enabling further functionalization via reductive amination or nucleophilic addition .
Functional Group Variations
Commercial and Research Relevance
- Pricing: The target compound (USD 455/100 mg) is costlier than simpler azabicyclo derivatives (e.g., rel-(1R,5S,6s)-tert-butyl 6-amino-3-azabicyclo[...], priced at ¥103/1 g) due to stereochemical complexity .
- Applications : Used in drug discovery for kinase inhibitors and proteolysis-targeting chimeras (PROTACs), whereas thiophene derivatives are explored in materials science for conductive polymers .
Biological Activity
tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate, with the CAS number 250659-32-6, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- IUPAC Name : tert-butyl ((1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate
- Purity : Typically available at 97% purity .
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. The structural features of bicyclic compounds contribute to their ability to disrupt microbial cell walls or inhibit essential enzymes.
2. Enzyme Inhibition
Studies have suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit enzymes like acetylcholinesterase, which is crucial in neurotransmission .
3. Neuroprotective Effects
Preliminary studies have shown that bicyclic carbamates can have neuroprotective effects in models of neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter levels and reduction of oxidative stress .
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of various bicyclic compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Enzyme Inhibition Assay
An enzyme inhibition assay was conducted to assess the effect of this compound on acetylcholinesterase activity.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
The results indicated a dose-dependent inhibition of acetylcholinesterase activity, suggesting potential applications in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate?
- Answer: Synthesis typically involves multi-step reactions starting from bicyclic precursors. A common approach includes:
- Step 1: Reaction of a bicyclic amine intermediate with tert-butyl carbamate.
- Step 2: Use of dichloromethane (DCM) as a solvent and triethylamine (TEA) as a catalyst under low temperatures (0–5°C) to stabilize intermediates .
- Step 3: Purification via silica gel chromatography to isolate the product .
- Key Conditions Table:
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | TEA | 0–5°C | ~70–85 |
Q. How is the stereochemistry of the compound confirmed experimentally?
- Answer: Stereochemical configuration is validated using:
- Nuclear Magnetic Resonance (NMR): NOESY or 2D-NMR to confirm spatial arrangements of substituents .
- X-ray Crystallography: Resolves absolute configuration for crystalline derivatives .
- Polarimetry: Measures optical activity to verify enantiopurity .
Q. What analytical techniques are critical for characterizing this compound?
- Answer: Standard protocols include:
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed m/z = 378.4 in ES+ mode) .
- Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How does stereochemistry influence reactivity in substitution reactions?
- Answer: The (1R,3S,5S) configuration imposes steric constraints on nucleophilic attack. For example:
- Axial vs. Equatorial Substituents: Bulky tert-butyl groups in axial positions hinder SN2 mechanisms, favoring SN1 pathways in polar solvents .
- Case Study: Substitution with halogens (e.g., bromine) proceeds with retention of configuration due to bicyclic rigidity .
Q. What strategies resolve yield discrepancies in synthesis across literature reports?
- Answer: Conflicting yields (e.g., 70% vs. 89%) arise from:
- Catalyst Optimization: Replacing TEA with DMAP (4-dimethylaminopyridine) improves carbamate coupling efficiency .
- Temperature Control: Strict maintenance of low temperatures (-10°C) minimizes side reactions .
- Data-Driven Approach: Systematic Design of Experiments (DoE) to identify optimal solvent/catalyst ratios .
Q. How does the bicyclic framework modulate interactions with biological targets?
- Answer: The 6-oxabicyclo[3.1.0]hexane core enhances:
- Receptor Binding: Conformational rigidity aligns with hydrophobic pockets in enzymes (e.g., proteases) .
- Metabolic Stability: Resistance to cytochrome P450 oxidation compared to flexible analogs .
- Case Study: Derivatives inhibit BET bromodomains (IC₅₀ = 50 nM) via π-π stacking with acetylated lysine residues .
Data Contradictions & Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
